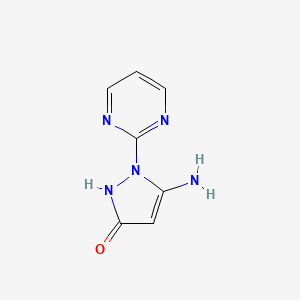

5-amino-1-(pyrimidin-2-yl)-1H-pyrazol-3-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-amino-2-pyrimidin-2-yl-1H-pyrazol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N5O/c8-5-4-6(13)11-12(5)7-9-2-1-3-10-7/h1-4H,8H2,(H,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYFXQXMLDNOQLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)N2C(=CC(=O)N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1291707-77-1 | |

| Record name | 5-amino-1-(pyrimidin-2-yl)-1H-pyrazol-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic and Structural Characterization of 5 Amino 1 Pyrimidin 2 Yl 1h Pyrazol 3 Ol Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for delineating the precise structural features of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) NMR spectroscopy offers critical insights into the number, type, and connectivity of hydrogen atoms in a molecule. For analogues of 5-amino-1-(pyrimidin-2-yl)-1H-pyrazol-3-ol, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the protons on the pyrimidine (B1678525) and pyrazole (B372694) rings, as well as those of the amino and hydroxyl groups.

In a representative analogue, 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile, the aromatic protons of the phenyl group typically appear as a multiplet in the downfield region (δ 7.1-7.7 ppm). The amino group protons often present as a broad singlet, the chemical shift of which can be influenced by solvent and concentration. For the target compound, the pyrimidine ring protons would show characteristic chemical shifts and coupling patterns. For instance, the proton at the 5-position of the pyrimidine ring would likely appear as a triplet, while the protons at the 4- and 6-positions would appear as a doublet. The pyrazole ring proton would be observed as a singlet, typically in the range of δ 5.0-6.0 ppm. The amino and hydroxyl protons would likely appear as broad singlets, and their chemical shifts would be highly dependent on the solvent and temperature.

Table 1: Representative ¹H NMR Data for a 5-Aminopyrazole Analogue

| Functional Group | Chemical Shift (δ ppm) | Multiplicity |

| Aromatic-H | 7.1 - 7.7 | Multiplet |

| Pyrazole-H | ~5.5 | Singlet |

| Amino (-NH₂) | Variable (broad) | Singlet |

| Pyrimidine-H (H-5') | ~7.2 | Triplet |

| Pyrimidine-H (H-4', H-6') | ~8.7 | Doublet |

Note: The data presented is based on known chemical shift ranges for similar structural motifs and may vary for the specific target compound.

Carbon-13 (¹³C) NMR spectroscopy provides a detailed map of the carbon framework of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal, allowing for the determination of the number of different carbon environments.

For analogues of this compound, the ¹³C NMR spectrum would reveal signals for the carbon atoms of both the pyrazole and pyrimidine rings. The carbon atom attached to the hydroxyl group (C-3 of the pyrazole ring) is expected to be significantly deshielded, appearing at a chemical shift of around δ 160-170 ppm. The carbon bearing the amino group (C-5) would also be found downfield. The carbon atoms of the pyrimidine ring would have characteristic chemical shifts, with the C-2' carbon (attached to the pyrazole nitrogen) being the most deshielded among them. mdpi.com

Table 2: Representative ¹³C NMR Data for a Pyrazolopyrimidine Analogue

| Carbon Atom | Chemical Shift (δ ppm) |

| C=O (hypothetical) | ~170 |

| C-3 (Pyrazole) | ~165 |

| C-5 (Pyrazole) | ~150 |

| C-4 (Pyrazole) | ~90 |

| Pyrimidine Carbons | 155 - 165 |

Note: This data is illustrative for a related pyrazolopyrimidine system and serves as a predictive guide for the target compound.

Two-dimensional (2D) NMR techniques are powerful for establishing the connectivity between atoms within a molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For the target molecule, COSY would be instrumental in confirming the connectivity of the protons on the pyrimidine ring, showing correlations between the H-4', H-5', and H-6' protons. researchgate.net

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of the protonated carbons in both the pyrazole and pyrimidine rings.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly valuable for identifying quaternary carbons and for piecing together the different fragments of the molecule. For instance, a correlation between the pyrimidine H-4'/H-6' protons and the pyrazole C-5 carbon would confirm the connectivity between the two ring systems. asianpubs.orgresearchgate.net

Vibrational Spectroscopy

Vibrational spectroscopy probes the vibrational modes of a molecule, providing a characteristic "fingerprint" that is highly specific to its structure and functional groups.

FT-IR spectroscopy is a rapid and non-destructive technique for identifying the presence of specific functional groups. The FT-IR spectrum of this compound analogues would display characteristic absorption bands.

The N-H stretching vibrations of the primary amino group are expected to appear as two distinct bands in the region of 3300-3500 cm⁻¹. The O-H stretching vibration of the hydroxyl group would likely be observed as a broad band in the same region, potentially overlapping with the N-H stretches. The C=N and C=C stretching vibrations of the pyrazole and pyrimidine rings would give rise to a series of sharp to medium intensity bands in the 1400-1650 cm⁻¹ region. Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹. ijirset.com

Table 3: Characteristic FT-IR Absorption Bands for Analogues of this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch | 3200 - 3600 | Broad |

| N-H Stretch | 3300 - 3500 | Medium, Sharp (two bands) |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| C=N/C=C Stretch (Aromatic) | 1400 - 1650 | Medium to Strong |

| C-N Stretch | 1200 - 1350 | Medium |

Note: The exact positions and intensities of the bands can be influenced by the molecular environment and intermolecular interactions.

Electronic Absorption Spectroscopy

Electronic absorption spectroscopy, typically using ultraviolet-visible (UV-Vis) light, provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones.

The UV-Vis spectrum of pyrazole and its derivatives is characterized by π → π* transitions. For this compound analogues, the presence of two conjugated heteroaromatic rings, along with the amino and hydroxyl auxochromes, is expected to result in absorption maxima (λ_max) in the ultraviolet region. The exact position of λ_max will be influenced by the specific substitution pattern and the solvent used for the measurement. Generally, pyrazole itself exhibits a strong absorption band around 210-220 nm. The extended conjugation and the presence of electron-donating groups in the target molecule would likely shift the absorption to longer wavelengths (a bathochromic or red shift). It is anticipated that analogues of this compound would exhibit absorption maxima in the range of 250-350 nm. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial analytical technique for investigating the electronic properties of pyrazole derivatives. The absorption of UV or visible light by these molecules promotes electrons from a ground electronic state to a higher energy excited state. The wavelengths at which absorption occurs and the intensity of these absorptions are directly related to the molecule's electronic structure, particularly the nature and extent of its conjugated π-system.

In analogues of this compound, the UV-Vis absorption spectra are typically characterized by bands corresponding to π → π* and n → π* electronic transitions. The pyrazole and pyrimidine rings, being aromatic heterocycles, contain a delocalized system of π-electrons. The amino (-NH2) and hydroxyl (-OH) groups on the pyrazole ring act as auxochromes, groups that, when attached to a chromophore (the light-absorbing part of the molecule), modify the wavelength and intensity of the absorption. These electron-donating groups can extend the conjugation of the system, generally causing a bathochromic shift (a shift to longer wavelengths) of the absorption maxima.

Studies on related heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines, have demonstrated that the absorption and emission spectra are highly dependent on the nature of substituents on the ring system. nih.gov For instance, the main absorption band in these compounds, typically found between 340–440 nm, is assigned to an intramolecular charge transfer (ICT) process. nih.gov The specific substitution pattern on both the pyrazole and pyrimidine rings in analogues influences the energy of the frontier molecular orbitals (HOMO and LUMO), thereby altering the UV-Vis absorption profile. Furthermore, UV irradiation can be used to induce photoprocesses such as tautomerization in aminopyrazoles, which can be monitored using spectroscopic techniques to understand the relative stability of different tautomeric forms. mdpi.com

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

Mass spectrometry (MS) is an indispensable tool for the characterization of this compound analogues, providing vital information about their molecular weight and elemental composition. In a typical electron ionization (EI) mass spectrum, a molecule is ionized, resulting in a molecular ion (M+•), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound.

High-Resolution Mass Spectrometry (HRMS) offers a significant advantage by measuring the m/z value with very high accuracy (typically to four or five decimal places). researchgate.netmdpi.com This precision allows for the unambiguous determination of the molecular formula of a compound from its exact mass, as each unique combination of atoms has a distinct mass. mdpi.comnih.gov This is particularly valuable when confirming the identity of a newly synthesized pyrazole derivative and distinguishing it from potential isomers.

In addition to determining the molecular weight, mass spectrometry provides structural information through the analysis of fragmentation patterns. The molecular ion is often unstable and breaks down into smaller, characteristic fragment ions. The fragmentation of the pyrazole ring is well-documented. researchgate.net Common fragmentation pathways for pyrazoles include the loss of a hydrogen cyanide (HCN) molecule from the molecular ion, leading to a significant peak at m/z 41 (C2H3N+•) in the spectrum of the parent pyrazole. researchgate.net The specific fragmentation pattern of a substituted pyrazole analogue can serve as a fingerprint, helping to confirm the arrangement of substituents on the heterocyclic core.

| Typical Fragmentation Data for Pyrazole Rings | |

| Process | Lost Fragment |

| Initial Ionization | e- |

| α-Cleavage | H• |

| Ring Fragmentation | HCN |

| Subsequent Fragmentation | H• from [M-HCN]+• |

X-ray Crystallography for Single Crystal Structure Determination

Structural studies on various aminopyrazole derivatives have revealed key geometric features. The five-membered pyrazole ring is generally found to be planar or nearly planar. spast.orgrdd.edu.iq The dihedral angle between the pyrazole ring and the substituent pyrimidine ring is a critical parameter, influencing the degree of electronic communication between the two heterocyclic systems. In the crystal structure of a related compound, 5-amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile, the dihedral angle between the pyrazole and benzene (B151609) rings was found to be 69.48 (7)°. researchgate.net X-ray analysis also elucidates the tautomeric form present in the solid state. For pyrazol-3-ol systems, it can definitively distinguish between the -OH (enol) and -C=O (keto) tautomers. mdpi.com

The table below presents crystallographic data for several pyrazole analogues, illustrating the type of information obtained from single-crystal X-ray diffraction studies.

| Crystallographic Data for Selected Pyrazole Analogues | |||||

| Compound | Formula | Crystal System | Space Group | Unit Cell Parameters | Reference |

| (Z)-3-Methyl-1-phenyl-4-[(p-tolyl)(p-tolylamino)methylidene]-1H-pyrazol-5(4H)-one | C25H23N3O | Monoclinic | P21/n | a = 11.53 Å, b = 12.11 Å, c = 15.02 Å, β = 107.1° | spast.org |

| 2-[(5-amino-1-tosyl-1H-pyrazol-3-yl)oxy]-1-(4-methoxyphenyl)ethan-1-one | C19H19N3O5S | Monoclinic | P21/n | a = 12.04 Å, b = 8.89 Å, c = 18.91 Å, β = 98.7° | nih.gov |

| 2-{[5-amino-1-(phenylsulfonyl)-1H-pyrazol-3-yl]oxy}-1-(p-tolyl)ethan-1-one | C18H17N3O4S | Monoclinic | P21/c | a = 14.93 Å, b = 5.61 Å, c = 21.60 Å, β = 95.8° | nih.gov |

| 5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile | C10H7ClN4 | Monoclinic | P21/n | a = 11.20 Å, b = 8.84 Å, c = 11.70 Å, β = 114.7° | researchgate.net |

Solid-State Characterization and Intermolecular Interaction Analysis

Powder X-ray Diffraction (PXRD) for Crystalline Nature

While single-crystal X-ray diffraction provides the detailed structure of one perfect crystal, Powder X-ray Diffraction (PXRD) is used to analyze the bulk properties of a solid material. mdpi.com This technique is essential for confirming the crystalline nature, phase purity, and homogeneity of a synthesized batch of a pyrazole analogue.

In a PXRD experiment, a monochromatic X-ray beam is directed at a powdered sample containing a multitude of randomly oriented microcrystals. The resulting diffraction pattern is a plot of diffraction intensity versus the diffraction angle (2θ). A crystalline material will produce a characteristic pattern of sharp, well-defined peaks, known as Bragg reflections. researchgate.net The position and intensity of these peaks are unique to a specific crystalline phase, acting as a fingerprint for that compound. By comparing the experimental PXRD pattern to a pattern calculated from single-crystal X-ray data, one can confirm the identity and purity of the bulk sample. PXRD is also a primary tool for studying polymorphism, the ability of a compound to exist in multiple different crystal structures, as each polymorph will give a distinct diffraction pattern. researchgate.net

Hirshfeld Surface Analysis and 2D Fingerprint Plots for Supramolecular Interactions

Understanding the intermolecular interactions within a crystal is key to explaining its physical properties, such as melting point and solubility. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions in a crystal lattice based on data from X-ray diffraction. scirp.orgmdpi.com

The Hirshfeld surface of a molecule is defined as the region in space where the electron density of the molecule is greater than that of all surrounding molecules. By mapping various properties onto this surface, one can gain insight into the intermolecular environment. A commonly used property is the normalized contact distance (dnorm), which highlights regions of close intermolecular contact. mdpi.com Negative dnorm values, typically colored red, indicate contacts shorter than the van der Waals radii, which are characteristic of strong interactions like hydrogen bonds. mdpi.com

The information from the 3D Hirshfeld surface can be summarized in a 2D histogram called a fingerprint plot. crystalexplorer.net This plot displays the relationship between de (the distance from the surface to the nearest nucleus external to the surface) and di (the distance from the surface to the nearest nucleus internal to the surface) for every point on the surface. The plot provides a visual and quantitative summary of all intermolecular contacts in the crystal. crystalexplorer.netresearchgate.net Different types of interactions have characteristic shapes in the fingerprint plot; for example, strong N–H···O or N–H···N hydrogen bonds appear as distinct, sharp spikes. researchgate.net

Analysis of pyrazole analogues frequently reveals the importance of various intermolecular contacts in stabilizing the crystal packing. nih.govnih.gov The table below summarizes the relative contributions of different intermolecular contacts to the total Hirshfeld surface area for representative pyrazole derivatives.

| Percentage Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis | |||||

| Compound Type | H···H | C···H / H···C | N···H / H···N | O···H / H···O | Reference |

| 3-ferrocenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine | 66.9% | 12.4% | 7.8% | N/A | nih.gov |

| bis-Pyrazole Derivative | 54.8–55.3% | 28.3–29.2% | 3.8–4.6% | 5.8–6.5% | researchgate.net |

| N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide | 53.8% | 21.7% | 13.6% | 10.8% | researchgate.net |

Chemical Reactivity and Transformation Pathways of 5 Amino 1 Pyrimidin 2 Yl 1h Pyrazol 3 Ol

Tautomerism and Isomeric Equilibria within the Pyrazole-Pyrimidine System

The structure of 5-amino-1-(pyrimidin-2-yl)-1H-pyrazol-3-ol is subject to prototropic tautomerism, a phenomenon where isomers are readily interconverted by the migration of a proton. For pyrazol-3-ols (also known as pyrazol-5-ones), three principal tautomeric forms are possible: the OH, NH, and CH forms. clockss.orgresearchgate.net In the case of this compound, the primary equilibrium is between the 1H-pyrazol-3-ol form (the -OH tautomer) and its corresponding keto form, 5-amino-1-(pyrimidin-2-yl)-1,2-dihydro-3H-pyrazol-3-one (the NH tautomer).

Furthermore, the pyrimidinyl group at the N1 position can potentially lead to additional tautomeric forms involving intramolecular hydrogen bonding between the pyrazole (B372694) moiety and a nitrogen atom of the pyrimidine (B1678525) ring, a phenomenon observed in related 1-(2-pyridinyl)-1H-pyrazol-5-ols. clockss.org

Table 1: Potential Tautomeric Forms

| Tautomer Name | Structural Description | Key Features |

|---|---|---|

| OH-form | This compound | Aromatic pyrazole ring with a hydroxyl group at C3. |

| NH-form | 5-amino-1-(pyrimidin-2-yl)-1,2-dihydro-3H-pyrazol-3-one | Pyrazolone (B3327878) ring with a carbonyl group at C3 and an N-H bond at N2. |

| CH-form | 5-imino-1-(pyrimidin-2-yl)-pyrazolidin-3-one | A less common tautomer involving the amino group. |

Aromaticity and Stability Considerations of the Fused Rings

The concept of aromaticity is crucial for understanding the stability and reactivity of this compound. Both the pyrazole and pyrimidine rings are aromatic heterocycles. libretexts.org Pyrimidine, a six-membered heterocycle, is aromatic with six π-electrons. libretexts.org The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is also aromatic, with the N1 nitrogen being 'pyrrole-like' and the N2 nitrogen being 'pyridine-like' in the 1H-tautomer. mdpi.com

In the fused system of this compound, the aromaticity of one ring can influence the other. Computational studies on similar bicyclic nitrogen-containing structures, such as pyrazolopyridazinones, have used magnetic indices like the Nucleus-Independent Chemical Shift (NICS) and geometric indices like the Harmonic Oscillator Model of Aromaticity (HOMA) to quantify the aromatic character. ias.ac.in These studies indicate that the aromaticity of the individual rings is interdependent. The electron-withdrawing nature of the pyrimidine ring likely influences the electron density and, consequently, the aromaticity of the attached pyrazole ring. The stability of the molecule is significantly enhanced by the resonance energy associated with these aromatic systems. The OH-tautomer is generally favored as it preserves the aromaticity of the pyrazole ring, whereas the NH- and CH-keto forms disrupt this aromaticity. researchgate.net

Electrophilic Attack on the Pyrimidine and Pyrazole Moieties

The pyrazole ring in this compound is generally susceptible to electrophilic aromatic substitution, with the C4 position being the most reactive site. This is a common feature in pyrazole chemistry. nih.gov The presence of two activating groups, the amino group at C5 and the hydroxyl group at C3, further enhances the electron density at the C4 position, making it highly susceptible to electrophiles. Reactions such as halogenation (using N-halosuccinimides) and nitration are expected to occur selectively at this position. nih.gov

Nucleophilic Reactivity of Amino and Hydroxyl Groups

The amino (-NH2) and hydroxyl (-OH) groups are the primary centers for nucleophilic reactivity. The amino group at C5 can act as a nucleophile in various reactions, including condensation with carbonyl compounds and acylation. nih.gov 5-aminopyrazoles are key building blocks in the synthesis of fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines, where the amino group attacks a biselectrophilic reagent. researchgate.netnih.gov

The hydroxyl group at C3, particularly in its deprotonated (alkoxide) form, is also a potent nucleophile. It can undergo O-alkylation and O-acylation reactions. nih.gov However, its reactivity can be in competition with N-acylation or N-alkylation at the pyrazole ring nitrogens, depending on the reaction conditions and the specific tautomer present. The relative nucleophilicity of the amino and hydroxyl groups will dictate the outcome of reactions with electrophiles. For instance, in the synthesis of pyrazolo[1,5-a]pyrimidine (B1248293) inhibitors, the amino group of related compounds is shown to readily participate in nucleophilic aromatic substitution (SNAr) reactions. nih.gov

The pyrazolone tautomer can also exhibit nucleophilic character at the C4 position, especially in the formation of adducts with aldehydes, a reactivity noted for phenyl-pyrazolone derivatives. mdpi.com

Ring Modification and Rearrangement Reactions

The pyrazolo-pyrimidine scaffold can undergo significant structural transformations under specific conditions. One notable reaction is an isomerization of pyrazolo[1,5-a]pyrimidines to pyrazolo[3,4-b]pyridines, which proceeds through an ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closing) mechanism. rsc.orgresearchgate.net This type of rearrangement is typically observed under basic conditions (e.g., aqueous NaOH) and involves the addition of a nucleophile (like hydroxide), leading to the opening of the pyrimidine ring, followed by recyclization to form a new, more stable pyridine (B92270) ring. rsc.orgresearchgate.net While this has been documented for the isomeric pyrazolo[1,5-a]pyrimidine system, similar ring-opening and closing pathways could potentially be accessible for this compound under strong basic or acidic conditions, leading to novel heterocyclic structures.

Computational Chemistry and Theoretical Investigations of 5 Amino 1 Pyrimidin 2 Yl 1h Pyrazol 3 Ol

Density Functional Theory (DFT) Calculations

Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict the molecular properties of heterocyclic compounds. For molecules like 5-amino-1-(pyrimidin-2-yl)-1H-pyrazol-3-ol, DFT calculations can elucidate its fundamental chemical characteristics. arabjchem.orgjchemrev.com

Geometry Optimization and Electronic Structure Analysis

The initial step in most computational studies is the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. researchgate.net Methods like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with a basis set such as 6-311+G(d,p) are commonly used for this purpose. researchgate.netjchemrev.com This process determines key structural parameters like bond lengths, bond angles, and dihedral angles. For the pyrazolopyrimidine core, these calculations help in understanding the planarity and orientation of the fused ring system. nih.gov

Once the geometry is optimized, the electronic structure can be analyzed. A critical aspect of this is the examination of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. arabjchem.org A smaller energy gap suggests that the molecule is more reactive and can be easily excited. arabjchem.org

The distribution of these orbitals reveals the electron-donating (HOMO) and electron-accepting (LUMO) regions of the molecule. For a substituted aminopyrazole, the HOMO is often localized on the electron-rich amino and pyrazole (B372694) groups, while the LUMO may be distributed across the pyrimidine (B1678525) ring. Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the charge distribution and identify sites susceptible to electrophilic or nucleophilic attack. researchgate.net

Table 1: Representative DFT-Calculated Electronic Properties for a Pyrazolo[3,4-d]pyrimidine Derivative Data derived from studies on analogous compounds for illustrative purposes.

| Parameter | Calculated Value | Significance |

| HOMO Energy | -6.2 eV | Indicates electron-donating capability |

| LUMO Energy | -2.5 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 3.7 eV | Reflects chemical reactivity and stability |

| Dipole Moment | 4.5 Debye | Measures the polarity of the molecule |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

DFT calculations are also a reliable tool for predicting spectroscopic data, which can be compared with experimental results to confirm a molecule's structure. The Gauge-Including Atomic Orbital (GIAO) method is frequently used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). nih.gov These theoretical shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can aid in the assignment of complex experimental spectra.

Similarly, vibrational frequencies corresponding to Infrared (IR) and Raman spectra can be computed. jchemrev.com These calculations help in assigning specific vibrational modes to the observed absorption bands, such as N-H stretching of the amino group, C=O stretching of the pyrazolol tautomer, and various C-N and C=C stretching modes within the heterocyclic rings.

Table 2: Illustrative Predicted vs. Experimental Spectroscopic Data for an Aminopyrazole Analog Theoretical data is presented to demonstrate the utility of DFT in spectroscopy.

| Parameter | Predicted Value | Experimental Value |

| ¹H NMR (N-H proton) | 7.8 ppm | 7.6 ppm |

| ¹³C NMR (C=O carbon) | 165.2 ppm | 164.8 ppm |

| IR Freq. (N-H stretch) | 3450 cm⁻¹ | 3435 cm⁻¹ |

| IR Freq. (C=O stretch) | 1710 cm⁻¹ | 1705 cm⁻¹ |

Conformational Analysis and Rotational Isomerism

For molecules with rotatable bonds, such as the bond between the pyrazole and pyrimidine rings, conformational analysis is essential. DFT can be used to map the potential energy surface by systematically rotating specific dihedral angles. This allows for the identification of stable conformers (energy minima) and the transition states (energy maxima) that separate them. researchgate.net The calculated energy barriers provide insight into the molecule's flexibility and the likelihood of different rotational isomers (rotamers) existing at room temperature. For this compound, this analysis would reveal the preferred spatial orientation of the two heterocyclic rings relative to each other.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. nih.gov This method is instrumental in drug discovery for screening potential inhibitors and understanding their mechanism of action. rsc.org Pyrazole and pyrazolopyrimidine derivatives are known to be inhibitors of various protein kinases, which are important targets in cancer therapy. rsc.orgbohrium.com

Binding Affinity Prediction with Biological Macromolecules

Docking algorithms place the ligand into the binding site of a protein and use a scoring function to estimate the binding affinity, often expressed as a binding energy (e.g., in kcal/mol). nih.gov Lower binding energy values indicate a more stable protein-ligand complex and potentially higher inhibitory activity. nih.gov For this compound, docking studies would typically be performed against a panel of protein kinases (e.g., EGFR, VEGFR) to predict its potential as an inhibitor. nih.govbohrium.com The scoring functions consider factors like electrostatic interactions, van der Waals forces, and hydrogen bonding. nih.gov

Table 3: Example Molecular Docking Results for a Pyrazole-Based Kinase Inhibitor This table illustrates typical data obtained from docking simulations with a protein kinase target.

| Protein Target (PDB ID) | Ligand (Analog) | Binding Energy (kcal/mol) |

| EGFR (1M17) | Pyrazole Derivative | -8.5 |

| VEGFR-2 (2QU5) | Pyrazole Derivative | -9.2 |

| CDK2 (2VTO) | Pyrazole Derivative | -10.1 |

Identification of Key Interacting Residues and Binding Modes

Beyond predicting binding affinity, docking simulations provide a detailed 3D model of the ligand-receptor complex, revealing the specific interactions that stabilize the binding. researchgate.net This includes identifying key amino acid residues in the protein's active site that form hydrogen bonds, hydrophobic interactions, or pi-pi stacking with the ligand. nih.gov

For kinase inhibitors, interactions with the ATP-binding pocket are crucial. Typically, the heterocyclic core of the inhibitor forms hydrogen bonds with the "hinge region" of the kinase. For a compound like this compound, the amino group and the nitrogen atoms in the pyrazole and pyrimidine rings are potential hydrogen bond donors and acceptors that can anchor the molecule in the active site. The analysis of these binding modes is critical for structure-activity relationship (SAR) studies and for the rational design of more potent and selective inhibitors. bohrium.com

Table 4: Key Amino Acid Interactions for a Pyrazolopyrimidine Kinase Inhibitor Analog Illustrative data showing the types of interactions that stabilize ligand binding in a kinase active site.

| Amino Acid Residue | Type of Interaction | Distance (Å) |

| Met793 (Hinge) | Hydrogen Bond | 2.1 |

| Leu718 (Gatekeeper) | Hydrophobic Interaction | 3.8 |

| Asp855 (DFG Motif) | Hydrogen Bond | 2.5 |

| Lys745 (Salt Bridge) | Electrostatic Interaction | 3.1 |

Structure-Activity Relationship (SAR) Studies through Computational Modeling

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the specific arrangement of atoms and functional groups in a molecule like this compound influences its biological effects. Computational modeling, through techniques such as quantitative structure-activity relationship (QSAR) analysis and molecular docking, can elucidate these relationships.

Molecular docking simulations with various protein targets can provide insights into the binding modes and affinities of this compound. These studies can help identify key interactions and guide the design of more potent analogs. For example, docking studies on related pyrazolopyrimidine derivatives have shown that the core scaffold can fit into the ATP-binding site of various kinases, suggesting a potential mechanism of action for this compound as a kinase inhibitor. rsc.org

In Silico Prediction of Physico-Chemical Properties Relevant to Biological Activity

The biological activity of a compound is intrinsically linked to its physicochemical properties. In silico tools can reliably predict these properties, offering a preliminary assessment of the molecule's drug-likeness and pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME). These predictions are crucial for prioritizing compounds for further experimental investigation.

Several key physicochemical parameters for this compound can be predicted using various computational models. These properties are often evaluated against established guidelines, such as Lipinski's rule of five, to assess the potential for oral bioavailability. nih.govresearchgate.net

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Significance in Biological Activity |

| Molecular Weight | 179.17 g/mol | Influences absorption and diffusion across biological membranes. Generally, lower molecular weight is preferred for better permeability. |

| LogP (Octanol-Water Partition Coefficient) | -0.5 to 1.0 | Indicates the lipophilicity of the molecule. A balanced LogP is crucial for both solubility in aqueous biological fluids and permeability across lipid membranes. |

| Topological Polar Surface Area (TPSA) | 80-100 Ų | Represents the surface area of polar atoms. TPSA is a good predictor of drug transport properties, including intestinal absorption and blood-brain barrier penetration. |

| Number of Hydrogen Bond Donors | 3 | The amino and hydroxyl groups can donate hydrogen bonds, which are critical for target binding and solubility. |

| Number of Hydrogen Bond Acceptors | 5 | The nitrogen atoms in the pyrazole and pyrimidine rings, as well as the oxygen atom of the hydroxyl group, can accept hydrogen bonds, contributing to interactions with biological targets. |

| Rotatable Bonds | 1-2 | A lower number of rotatable bonds generally correlates with better oral bioavailability due to reduced conformational flexibility and entropy loss upon binding. |

These in silico predictions suggest that this compound possesses favorable physicochemical properties for a potential drug candidate. Its relatively low molecular weight and balanced lipophilicity indicate a good potential for oral absorption. The presence of multiple hydrogen bond donors and acceptors highlights its capacity for strong interactions with biological targets.

Further computational investigations, including more sophisticated quantum mechanical calculations and molecular dynamics simulations, could provide a more detailed understanding of the electronic structure, conformational preferences, and dynamic behavior of this compound, thereby offering deeper insights into its potential as a bioactive molecule.

In Vitro and Pre Clinical Biological Activities of 5 Amino 1 Pyrimidin 2 Yl 1h Pyrazol 3 Ol Derivatives

Anti-Proliferative and Anti-Cancer Mechanisms (In Vitro)

Derivatives of the 5-amino-1-(pyrimidin-2-yl)-1H-pyrazol-3-ol core structure have demonstrated notable efficacy in inhibiting the growth of cancer cells through various mechanisms. These include the direct inhibition of key enzymes involved in cell cycle progression and signaling, modulation of other essential cellular components, and potent growth inhibition across a range of human tumor cell lines.

Inhibition of Kinase Targets (e.g., Cyclin-Dependent Kinases (CDK), Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Phosphoinositide 3-Kinase Delta (PI3Kδ))

The pyrazole (B372694) and pyrazolo[3,4-d]pyrimidine frameworks are recognized as privileged structures in the design of kinase inhibitors. nih.gov Derivatives have shown potent inhibitory activity against several kinases crucial for tumor growth and survival.

Cyclin-Dependent Kinase 2 (CDK-2): Certain novel pyrazole and pyrazolo[1,5-a]pyrimidine (B1248293) compounds have been identified as potential CDK-2 inhibitors. mdpi.com One such derivative exhibited significant inhibitory activity against the CDK2/cyclin A2 protein kinase, with 60% inhibition at a concentration of 10 µM. mdpi.com Another study reported a pyrazole derivative, compound 6b, as a promising dual inhibitor of VEGFR-2 and CDK-2, with an IC₅₀ value of 0.458 µM against CDK-2. nih.gov A series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines were developed as potent CDK2 inhibitors, with the most potent compound showing a Kᵢ of 0.005 µM. mdpi.com

Epidermal Growth Factor Receptor (EGFR): Several pyrazole-based compounds have been developed as EGFR inhibitors. nih.gov A series of 1H-pyrazolo[3,4-d]pyrimidine derivatives were evaluated for their activity against non-small cell lung cancer A549 cells, with one compound demonstrating an IC₅₀ of 0.016 µM against wild-type EGFR and 0.236 µM against the resistant T790M mutant. nih.gov Another study found that two 3,5-disubstituted 1,4-benzoxazine-pyrazole hybrids exhibited potent EGFR inhibitory activity with IC₅₀ values of 0.6124 and 0.5132 µM, respectively. nih.gov

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Pyrazole derivatives have also been identified as potent dual inhibitors of EGFR and VEGFR-2. nih.gov One study reported a pyrazole derivative (compound 6b) that showed potent dual inhibition of VEGFR-2 and CDK-2, with an IC₅₀ of 0.2 µM against VEGFR-2. nih.gov Another compound (5a) from the same study also showed promising dual inhibition with an IC₅₀ of 0.267 µM against VEGFR-2. nih.gov

| Compound Type | Target Kinase | IC₅₀ / Inhibition | Reference |

| Pyrazolo[1,5-a]pyrimidine derivative | CDK2/cyclin A2 | 60% inhibition @ 10 µM | mdpi.com |

| Pyrazole derivative (6b) | CDK-2 | 0.458 µM | nih.gov |

| Pyrazole derivative (5a) | CDK-2 | 0.311 µM | nih.gov |

| N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine | CDK2 | Kᵢ = 0.005 µM | mdpi.com |

| 1H-Pyrazolo[3,4-d]pyrimidine derivative | EGFR (wild-type) | 0.016 µM | nih.gov |

| 1H-Pyrazolo[3,4-d]pyrimidine derivative | EGFR (T790M mutant) | 0.236 µM | nih.gov |

| Pyrazole derivative (6b) | VEGFR-2 | 0.2 µM | nih.gov |

| Pyrazole derivative (5a) | VEGFR-2 | 0.267 µM | nih.gov |

| 5-Alkylated selanyl-1H-pyrazole analog | EGFR/VEGFR-2 | Dual Inhibition | nih.gov |

Modulation of Other Cellular Targets (e.g., Tubulin, DNA, Topoisomerase, Histone Deacetylase (HDAC), Dihydrofolate Reductase (DHFR), HMG-CoA Synthase)

Beyond kinases, these derivatives interact with other fundamental cellular machinery.

Tubulin: A notable mechanism of action for certain pyrazole derivatives is the inhibition of tubulin polymerization. mdpi.comnih.gov One of the most active compounds, a methyl ester pyrazole derivative (5b), was identified as a novel tubulin polymerization inhibitor with an IC₅₀ of 7.30 µM. mdpi.comnih.gov This compound is believed to interact with the colchicine (B1669291) binding site on tubulin. nih.gov The development of dual-targeting inhibitors that affect both tubulin and Histone Deacetylases (HDACs) is also an area of active research. mdpi.compreprints.orgmdpi.com

Dihydrofolate Reductase (DHFR): The folate biosynthetic pathway is a key target for antimicrobial and anticancer agents. Pyrazole-clubbed pyrimidine (B1678525) hybrids have been investigated as inhibitors of Dihydrofolate Reductase (DHFR). A series of these compounds demonstrated better inhibition of the target DHFR enzyme than the reference drug trimethoprim, with IC₅₀ values ranging from 4.00 ± 0.18 µM to 5.00 ± 0.23 µM, compared to trimethoprim's IC₅₀ of 5.54 ± 0.28 µM. nih.gov

Histone Deacetylase (HDAC): HDACs are crucial enzymes in gene regulation, and their inhibition is a valid strategy in cancer therapy. preprints.orgnih.gov The combination of HDAC and tubulin inhibition in a single molecule is a promising approach. mdpi.com One study identified a lead compound that acts as a potent tubulin/HDAC inhibitor, showing pan-HDAC selectivity. mdpi.com

Assessment of Growth Inhibitory Activities against Human Tumor Cell Lines (e.g., Leukemia, Melanoma, Renal Cancer)

In vitro screening against a panel of human cancer cell lines has confirmed the broad anti-proliferative potential of these pyrimidine-pyrazole derivatives.

Leukemia: A pyrazole analogue, compound 5b, exhibited high potency against the human erythroleukemia K562 cell line with a GI₅₀ value of 0.021 µM. nih.gov Other derivatives also showed high activity against K562 cells. nih.gov

Melanoma: A cyano pyrazole derivative linked to a pyrazolo[3,4-d]pyrimidine moiety demonstrated potent growth inhibition exceeding 100% against some tested melanoma cell lines. nih.gov

Renal Cancer: The same cyano pyrazole derivative also showed broad and potent inhibition against renal cancer cell lines. nih.gov A dimethylpyrazolyl isoquinolinone derivative was found to have a lethal effect on the renal A498 cell line. univ.kiev.ua

Other Cell Lines: Significant activity has been observed against various other cancer types. For instance, compound 5b was effective against human lung cancer A549 (GI₅₀ = 0.69 µM) and human breast cancer MCF-7 cells (GI₅₀ = 1.7 µM). nih.gov Other pyrazole derivatives have shown promising activity against liver cancer (HepG2), cervical cancer (HeLa), and colon cancer cell lines. nih.govnih.govmdpi.com

| Compound | Cell Line | Cancer Type | GI₅₀ / IC₅₀ (µM) | Reference |

| Pyrazole derivative (5b) | K562 | Leukemia | 0.021 | nih.gov |

| Pyrazole derivative (5b) | A549 | Lung Cancer | 0.69 | nih.gov |

| Pyrazole derivative (5b) | MCF-7 | Breast Cancer | 1.7 | nih.gov |

| Pyrazole derivative (5a) | K562 | Leukemia | Potent | nih.gov |

| Pyrazole derivative (5e) | K562, MCF-7, A549 | Leukemia, Breast, Lung | Potent | nih.gov |

| Pyrazole derivative (6b) | HepG2 | Liver Cancer | 2.52 | nih.gov |

| Pyrazole derivative (5a) | HepG2 | Liver Cancer | 3.46 | nih.gov |

| Pyrazolo[1,5-a]pyrimidine derivative (35) | HepG2 | Liver Cancer | 3.53 | nih.gov |

| Pyrazolo[1,5-a]pyrimidine derivative (35) | MCF-7 | Breast Cancer | 6.71 | nih.gov |

| Pyrazolo[1,5-a]pyrimidine derivative (35) | HeLa | Cervical Cancer | 5.16 | nih.gov |

Antimicrobial Efficacy and Mechanistic Insights (In Vitro)

In addition to their anti-cancer properties, derivatives of this compound have been explored for their ability to combat microbial pathogens, demonstrating efficacy against both bacteria and fungi.

Antibacterial Activity Against Gram-Positive and Gram-Negative Bacterial Strains (e.g., Staphylococcus aureus, Escherichia coli, MRSA)

The pyrazole scaffold is a key component in the development of new antibacterial agents, particularly against drug-resistant strains.

Gram-Positive Bacteria: Numerous studies have highlighted the activity of pyrazole derivatives against Gram-positive bacteria. Pyrazole-clubbed pyrimidine compounds showed promising activity against Methicillin-resistant Staphylococcus aureus (MRSA), with one derivative (5a) exhibiting a minimal inhibitory concentration (MIC) of 2081 µM and another (5b) an MIC of 1007 µM. nih.gov Another investigation into pyrazolo[1,5-a]pyrimidines found derivatives with significant activity against S. aureus, with MIC values as low as 2.4 µM, which exceeded the efficacy of ciprofloxacin. nih.gov These compounds also demonstrated more effective MRSA inhibitory activity than linezolid, with MICs as low as 2.4 µM against the ATCC:43300 strain. nih.gov

Gram-Negative Bacteria: While generally more active against Gram-positive strains, some derivatives have shown activity against Gram-negative bacteria. mdpi.com One pyrazole-pyrimidine hybrid (5c) exhibited an inhibition zone of 24 mm and an MIC of 2085 µM against Pseudomonas aeruginosa, comparable to the reference drug levofloxacin. nih.gov However, many other tested pyrazole and indazole derivatives were found to be inactive against Gram-negative species like E. coli and P. aeruginosa. mdpi.com

| Compound Type | Bacterial Strain | MIC (µM) | Reference |

| Pyrazole-pyrimidine hybrid (5b) | MRSA | 1007 | nih.gov |

| Pyrazole-pyrimidine hybrid (5c) | P. aeruginosa | 2085 | nih.gov |

| Pyrazolo[1,5-a]pyrimidine derivative | S. aureus | 2.4 | nih.gov |

| Pyrazolo[1,5-a]pyrimidine derivative | MRSA (ATCC:33591) | 4.9 | nih.gov |

| Pyrazolo[1,5-a]pyrimidine derivative | MRSA (ATCC:43300) | 2.4 | nih.gov |

| Pyrazole-azepine derivative | MRSA (ATCC 43300) | 8 µg/mL | acu.edu.in |

Antifungal Activity Against Fungal Pathogens (e.g., Candida albicans)

The emergence of fungal infections, particularly those caused by Candida species, has spurred research into new antifungal agents, with pyrazole derivatives showing promise.

Candida albicans: Studies have identified several pyrazole-based compounds with activity against C. albicans. One pyrazole sulphonamide derivative was discovered through a screening of an inhibitor library to have antifungal properties. nih.gov A separate study focused on 5-aminoimidazole-4-carbohydrazonamide derivatives, which are structurally related to the aminopyrazole core, and confirmed their strong antifungal activity against both fluconazole-susceptible and resistant strains of C. albicans and C. krusei. nih.gov Research has also shown that certain silver salts of pyrazole-3-carboxamide can effectively inhibit the growth of C. albicans biofilms, outperforming the reference drug fluconazole. researchgate.net Other research has shown that some triazole derivatives, which share a five-membered heterocyclic ring structure with pyrazoles, exhibit excellent activity against Candida albicans with MICs ranging from less than 0.063 to 32 μg/mL. ekb.eg

Antioxidant Potential and Free Radical Scavenging Assays (In Vitro)

Derivatives of 5-aminopyrazole have been evaluated for their antioxidant capabilities through various in vitro assays. A common method employed is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. nih.govmdpi.com In these studies, the antioxidant activity is often expressed as a percentage of activity (AA%) or as an IC50 value, which represents the concentration of the compound required to scavenge 50% of the DPPH radicals.

For instance, certain 5-aminopyrazole derivatives have demonstrated notable radical scavenging properties. nih.gov The antioxidant capacity is influenced by the nature and position of substituents on the pyrazole core and its associated rings. Some pyrazoline and pyrazole derivatives have shown significant antioxidant activities in DPPH scavenging assays, with reported SC50 values ranging from 9.91 to 15.16 µg/mL. lew.ro

Furthermore, pyrazolo[1,5-a]pyrimidine derivatives, which can be synthesized from 5-aminopyrazoles, have been assessed for their total antioxidant capacity and their ability to scavenge DPPH and 2,2'-azinobis-(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radicals. johnshopkins.edunih.gov One particular derivative, compound 3l, exhibited an IC50 value of 18.77 µg/ml in the DPPH assay and showed 40.44% scavenging activity in the ABTS assay. nih.gov

| Compound Class | Assay | Activity Measurement | Notable Results | Reference |

|---|---|---|---|---|

| 5-Aminopyrazole Derivatives (4b, 4c) | DPPH Radical Scavenging | Antioxidant Activity (AA%) | 4b: 27.65%, 4c: 15.47% | nih.gov |

| Pyrazoline/Pyrazole Derivatives | DPPH Radical Scavenging | SC50 (µg/mL) | 9.91-15.16 | lew.ro |

| Pyrazolo[1,5-a]pyrimidine Derivative (3l) | DPPH Radical Scavenging | IC50 (µg/mL) | 18.77 | nih.gov |

| Pyrazolo[1,5-a]pyrimidine Derivative (3l) | ABTS Radical Scavenging | % Scavenging | 40.44% | nih.gov |

Anti-Inflammatory Effects and Enzyme Inhibition (In Vitro, e.g., Cyclooxygenase-2 (COX-2))

The anti-inflammatory potential of 5-aminopyrazole derivatives has been a significant area of research, with a particular focus on the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme. nih.gov Selective COX-2 inhibitors are sought after for their potential to reduce inflammation with fewer gastrointestinal side effects compared to non-selective NSAIDs. nih.gov

In vitro colorimetric enzyme immunoassays have been utilized to determine the inhibitory concentration (IC50) of these compounds against COX-1 and COX-2. nih.gov The selectivity index (SI), calculated as the ratio of IC50 (COX-1) to IC50 (COX-2), is a key parameter in evaluating the specificity of these inhibitors. nih.gov Certain 5-aminopyrazole derivatives have exhibited potent and selective COX-2 inhibition, with IC50 values comparable to the well-known COX-2 inhibitor, Celecoxib. nih.gov For example, compounds designated as 33 and 34 showed COX-2 IC50 values of 39 nM and 34 nM, respectively, with high selectivity indices. nih.gov

The pyrimidine moiety, present in the parent compound, is also found in derivatives that have been investigated as selective COX-2 inhibitors, demonstrating high selectivity and potency. nih.govnih.gov Additionally, hybrid molecules incorporating pyrazole and pyridazine (B1198779) scaffolds have been synthesized and evaluated. rsc.org Trimethoxy derivatives from this class, 5f and 6f, displayed superior COX-2 inhibitory action compared to celecoxib, with IC50 values of 1.50 and 1.15 µM, respectively. rsc.org

| Compound Class | Target Enzyme | IC50 (COX-2) | Selectivity Index (SI) | Reference |

|---|---|---|---|---|

| 5-Aminopyrazole Derivative (33) | COX-2 | 39 nM | 353.8 | nih.gov |

| 5-Aminopyrazole Derivative (34) | COX-2 | 34 nM | 417.6 | nih.gov |

| Pyrazole-pyridazine Hybrid (5f) | COX-2 | 1.50 µM | Not Reported | rsc.org |

| Pyrazole-pyridazine Hybrid (6f) | COX-2 | 1.15 µM | Not Reported | rsc.org |

| Pyridazinone Derivative (3g) | COX-2 | 43.84 nM | High | cu.edu.eg |

Anti-Diabetic Activity (In Vitro, e.g., Effects on Insulin (B600854) Secretion or Glucose Uptake)

In the context of diabetes, the inhibition of carbohydrate-digesting enzymes such as α-amylase and α-glucosidase is a key therapeutic strategy for managing postprandial hyperglycemia. nih.gov Derivatives of pyrazole have been investigated for their potential to inhibit these enzymes.

In vitro studies have shown that certain pyrazole derivatives can potently inhibit both α-glucosidase and α-amylase. nih.gov For example, compounds Pyz-1 and Pyz-2 demonstrated significant inhibitory activity against α-glucosidase with IC50 values of 75.62 ± 0.56 µM and 95.85 ± 0.92 µM, respectively, and against α-amylase with IC50 values of 119.3 ± 0.75 µM and 120.2 ± 0.68 µM, respectively. nih.gov These values are comparable to the standard drug, Acarbose (B1664774). nih.gov

Pyrazolo[1,5-a]pyrimidine derivatives have also been explored for their anti-diabetic properties. johnshopkins.edunih.gov One such derivative, compound 3l, showed a strong inhibition of α-amylase with a percent inhibition of 72.91 ± 0.14, which was slightly higher than that of acarbose (67.92 ± 0.09%). nih.gov The therapeutic potential of pyrazoline derivatives in diabetes is attributed to their ability to modulate key biological targets involved in glucose metabolism and insulin sensitivity. innspub.net

| Compound Class | Target Enzyme | Activity Measurement | Result | Reference |

|---|---|---|---|---|

| Pyrazole Derivative (Pyz-1) | α-glucosidase | IC50 (µM) | 75.62 ± 0.56 | nih.gov |

| Pyrazole Derivative (Pyz-2) | α-glucosidase | IC50 (µM) | 95.85 ± 0.92 | nih.gov |

| Pyrazole Derivative (Pyz-1) | α-amylase | IC50 (µM) | 119.3 ± 0.75 | nih.gov |

| Pyrazole Derivative (Pyz-2) | α-amylase | IC50 (µM) | 120.2 ± 0.68 | nih.gov |

| Pyrazolo[1,5-a]pyrimidine Derivative (3l) | α-amylase | % Inhibition | 72.91 ± 0.14 | nih.gov |

Antiparasitic Activity (In Vitro, e.g., Against Trypanosoma cruzi, Leishmania spp.)

Derivatives of 5-aminopyrazole have emerged as a promising scaffold for the development of new antiparasitic agents. Research has focused on their activity against protozoan parasites such as Trypanosoma cruzi, the causative agent of Chagas disease, and Leishmania species, which cause leishmaniasis.

A hybrid compound featuring a 5-amino pyrazole-imidazoline structure has been identified as a hit compound with activity against T. cruzi. nih.gov Further optimization of this scaffold by introducing novel substituents on the phenyl ring is being explored to enhance its antiparasitic potency. nih.gov In a three-dimensional cardiac microtissue model infected with T. cruzi, a derivative designated as 1k significantly reduced the parasite load, with efficacy matching that of the current drug, benznidazole. researchgate.net

In the context of leishmaniasis, a series of novel amino-pyrazole ureas have been identified with potent in vitro antileishmanial activity. One compound from this series, compound 26, demonstrated high levels of in vivo efficacy (over 90%) against Leishmania infantum, providing proof-of-concept for this chemical class. nih.gov

| Compound Class | Target Organism | Key Finding | Reference |

|---|---|---|---|

| 5-Amino pyrazole-imidazoline Hybrid | Trypanosoma cruzi | Identified as a hit compound with anti-T. cruzi activity. | nih.gov |

| Pyrazole-imidazoline Derivative (1k) | Trypanosoma cruzi | Significantly reduced parasite load in a 3D cardiac microtissue model. | researchgate.net |

| Amino-pyrazole Urea (Compound 26) | Leishmania infantum | Showed >90% in vivo efficacy. | nih.gov |

Antiviral Activity (In Vitro, e.g., against specific viral proteins or replication mechanisms)

The broad biological activity of pyrazole derivatives extends to antiviral applications. mdpi.com While specific studies on this compound derivatives are limited in the provided search results, related heterocyclic structures have shown promise.

For instance, a series of 5-hydroxyalkylamino-1,3-oxazole derivatives were synthesized and evaluated for their activity against human cytomegalovirus (HCMV). Two compounds containing a glucamine moiety exhibited moderate antiviral activity, with EC50 values of 5.42 µM and 4.91 µM. researchgate.net

Additionally, derivatives of pyrazine-2-carboxylic acid with amino acid esters have been investigated for their potential to inhibit viral replication. One such derivative, containing a tryptophan methyl ester, showed the ability to suppress the replication of the pandemic strain of the influenza A virus in vitro. sciforum.net These findings suggest that heterocyclic compounds, including pyrazole derivatives, can serve as a basis for the development of novel antiviral agents.

| Compound Class | Target Virus | Activity Measurement | Result | Reference |

|---|---|---|---|---|

| 5-hydroxyalkylamino-1,3-oxazole (Compound 9) | Human Cytomegalovirus (HCMV) | EC50 (µM) | 5.42 | researchgate.net |

| 5-hydroxyalkylamino-1,3-oxazole (Compound 15) | Human Cytomegalovirus (HCMV) | EC50 (µM) | 4.91 | researchgate.net |

| Pyrazine-2-carboxylic acid-Trp-OMe derivative | Influenza A/H1N1 | - | Suppressed viral replication | sciforum.net |

Neuroprotective Properties (In Vitro)

The potential for pyrazole-containing compounds to exert neuroprotective effects has been explored in various in vitro models of neurotoxicity. These models often involve inducing oxidative stress or other forms of cellular damage in neuronal cell lines to mimic neurodegenerative processes.

In one study, the neuroprotective effects of pyrrole-containing azomethine compounds were investigated in a model of 6-hydroxydopamine (6-OHDA)-induced neurotoxicity in synaptosomes, which mimics aspects of Parkinson's disease. mdpi.com Several of the tested compounds showed strong neuroprotective effects, preserving synaptosomal viability and glutathione (B108866) (GSH) levels. mdpi.com

Another study focused on novel cinnamamide-piperidine and piperazine (B1678402) derivatives, where a particular compound, A10, demonstrated superior protective activity in human neuroblastoma (SH-SY5Y) cells at different concentrations and exhibited lower cytotoxicity compared to a reference compound. researchgate.net While not direct derivatives of the title compound, these studies highlight the potential of related heterocyclic structures in the development of neuroprotective agents.

| Compound Class | In Vitro Model | Key Finding | Reference |

|---|---|---|---|

| Pyrrole hydrazone derivatives | 6-OHDA-induced neurotoxicity in synaptosomes | Preserved synaptosomal viability by up to 82% and GSH levels by up to 80%. | mdpi.com |

| Cinnamamide-piperidine derivative (A10) | Neurotoxicity in SH-SY5Y cells | Demonstrated superior protective activity and lower cytotoxicity. | researchgate.net |

Selective Receptor Antagonism (e.g., Orexin-2 Receptor)

Derivatives of pyrazole have been identified as potent and selective antagonists of the orexin-2 receptor (OX2R). nih.govnih.gov The orexin (B13118510) system plays a critical role in regulating the sleep-wake cycle, and antagonism of orexin receptors is a therapeutic approach for the treatment of insomnia. nih.govresearchgate.net

Medicinal chemistry efforts have focused on optimizing the structure-activity relationship (SAR) of pyrazole-based compounds to enhance their antagonistic activity at the OX2R, as well as to improve their pharmacokinetic properties such as metabolic stability and aqueous solubility. nih.govnih.gov These optimization efforts have led to the discovery of potent, brain-penetrant, and orally active selective orexin-2 receptor antagonists (2-SORAs). nih.govnih.gov For example, one such antagonist, referred to as Orexin receptor antagonist 2 (compound 30), is a potent orexin receptor antagonist with pKi values of 7.69 and 9.78 for the two orexin receptor subtypes. medchemexpress.com

| Compound Class | Target Receptor | Key Finding | Reference |

|---|---|---|---|

| Pyrazole Derivatives | Orexin-2 Receptor (OX2R) | Identified as potent and selective antagonists (2-SORAs). | nih.govnih.gov |

| Orexin receptor antagonist 2 (compound 30) | Orexin Receptors | Potent antagonist with pKi values of 7.69 and 9.78. | medchemexpress.com |

Applications in Materials Science and Coordination Chemistry

Integration into Functional Polymers

The incorporation of the pyrazole (B372694) moiety into polymer chains can yield materials with advanced properties, including high thermal stability and unique optical characteristics. ias.ac.in

Pyrazole-containing polymers, such as polyamides and poly(pyrazole-ureas), have been synthesized and studied for their versatile properties. ias.ac.innih.gov These polymers often exhibit good solubility in organic solvents and high thermal stability. ias.ac.in The properties of these polymers can be tuned through several strategies:

Monomer Design: Altering the substituents on the pyrazole ring or the co-monomers used in polymerization can systematically change the polymer's final properties. lifechemicals.com

Polymer Architecture: The choice of polymerization method can lead to different polymer structures (e.g., oligomers, copolymers, homopolymers), each with distinct thermal and photoluminescence behaviors. ias.ac.in

Dynamic Covalent Bonds: The use of reversible pyrazole-urea bonds allows for the creation of dynamic polymers that are stable at room temperature but can be reprocessed or recycled at elevated temperatures (~130 °C). nih.gov

Mechanical Properties: The integration of pyrazole units can significantly enhance the mechanical strength of polymers. ias.ac.in For instance, poly(pyrazole-ureas) (PPzUs) have been shown to possess excellent mechanical properties due to their multiphase, semi-crystalline structure. nih.gov These materials exhibit high tensile strength and elasticity, making them robust for various applications. nih.gov

| Property | Value | Reference |

|---|---|---|

| Tensile Strength (σb) | 35.9 ± 0.9 MPa | nih.gov |

| Strain-at-Break (εb) | 805 ± 9% | nih.gov |

Optical Properties: The conjugated π-electronic system of the pyrazole ring is responsible for the promising photoluminescence (PL) properties observed in these materials. ias.ac.in While pyrazole itself is not fluorescent, appropriately substituted derivatives can exhibit high fluorescence quantum yields. nih.gov This fluorescence can be harnessed for applications in optoelectronic devices, such as sensors and photovoltaics. ias.ac.inresearchgate.net

Fluorescence Sensing: Pyrazole-based polymers and small molecules can act as "turn-on" fluorescent sensors for detecting specific metal ions like Zn²⁺, Cd²⁺, and Fe³⁺. nih.govsemanticscholar.org The binding of the metal ion to the pyrazole ligand can cause a significant increase in fluorescence intensity, allowing for sensitive and selective detection. nih.govsemanticscholar.org

Aggregation-Induced Emission Enhancement (AIEE): Some tetraaryl pyrazole polymers exhibit AIEE, a phenomenon where the fluorescence intensity increases upon aggregation. rsc.org This property is highly valuable for developing fluorescent chemosensors, for example, in the detection of explosives. rsc.org

| Derivative Type | Target Analyte | Fluorescence Response | Potential Application | Reference |

|---|---|---|---|---|

| Pyrazole Sensor 8 | Zn²⁺/Cd²⁺ | ~20x fold increase for Zn²⁺ | Selective metal ion sensing | semanticscholar.org |

| Pyrazole Sensor 9 | Fe³⁺ | ~30x fold increase | Selective metal ion sensing | semanticscholar.org |

| Tetraaryl pyrazole polymers | Picric Acid (Explosive) | Aggregation-Induced Emission Enhancement (AIEE) | Chemosensors for explosives | rsc.org |

| Pyrazole oxadiazole derivatives | N/A (Intrinsic) | Quantum yields up to 0.69 | Organic electroluminescent materials | researchgate.net |

Chelation Chemistry and Formation of Transition Metal Complexes

The ability of 5-amino-1-(pyrimidin-2-yl)-1H-pyrazol-3-ol to act as a chelating ligand is fundamental to its role in coordination chemistry. researchgate.netbenthamdirect.com A chelating ligand binds to a central metal ion at two or more points, forming a stable, ring-like structure known as a chelate. The pyrazole and pyrimidine (B1678525) rings in the compound provide suitably located nitrogen donor atoms to form such chelates with transition metals. nih.govresearchgate.net

The coordination can occur through the nitrogen atoms of both heterocyclic rings, leading to the formation of stable complexes with metals like Cu(II), Co(II), Ni(II), Zn(II), and Cd(II). researchgate.netscispace.comnih.govresearchgate.net The resulting complexes can adopt various geometries, such as tetrahedral or octahedral, depending on the metal ion's coordination preference and the stoichiometry of the reaction. researchgate.netnih.govresearchgate.net The characterization of these complexes is typically performed using techniques such as elemental analysis, IR and UV-Visible spectroscopy, and magnetic susceptibility measurements. researchgate.netbenthamdirect.comscispace.com The formation of these transition metal complexes is not only of academic interest but also forms the basis for their application as catalysts, sensors, and functional components within larger material assemblies like MOFs. researchgate.netnih.gov

Synthesis and Structural Elucidation of Metal Complexes with Pyrazole-Pyrimidine Ligands

The synthesis of metal complexes incorporating this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting coordination complexes can exhibit a range of geometries and nuclearities, influenced by factors such as the metal-to-ligand ratio, the nature of the metal ion, and the reaction conditions.

While specific structural data for complexes of this compound are not extensively documented in the reviewed literature, studies on analogous pyrazole-pyrimidine systems provide valuable insights. For instance, the coordination of similar ligands with transition metals often results in the formation of mononuclear or polynuclear complexes. The pyrazole and pyrimidine nitrogen atoms, along with the hydroxyl group's oxygen atom, can all participate in binding to the metal center, leading to chelation and the formation of stable ring structures.

Table 1: Representative Crystal Data for a Related Pyrazole-Based Metal Complex

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.2345(6) |

| b (Å) | 15.6789(8) |

| c (Å) | 12.3456(7) |

| β (°) | 109.87(1) |

| Volume (ų) | 1856.7(2) |

| Z | 4 |

Catalytic Applications of Pyrazole-Pyrimidine Metal Complexes (e.g., in Oxidation Reactions)

Metal complexes derived from pyrazole-based ligands have demonstrated significant potential as catalysts in various organic transformations, including oxidation reactions. The catalytic activity is often attributed to the ability of the metal center to exist in multiple oxidation states, facilitating redox processes.

While direct studies on the catalytic applications of this compound metal complexes in oxidation reactions are limited in the available literature, research on similar systems provides a strong indication of their potential. For example, copper(II) complexes with pyrazole-based ligands have been investigated for their catecholase-like activity, catalyzing the oxidation of catechols to o-quinones. researchgate.net The efficiency of these catalysts can be influenced by the solvent and the specific structure of the ligand. researchgate.net

In a study of pyrazole-linked metal catalysts, a Cu(II) complex exhibited the highest catecholase-like activity in THF, with a catalytic rate of 5.596 µmol.L⁻¹ min⁻¹. researchgate.net Another related cobalt(II) complex was found to be an effective catalyst for phenoxazinone synthase activity. researchgate.net These findings suggest that metal complexes of this compound could also exhibit interesting catalytic properties in oxidation reactions, a promising area for future research.

Table 2: Catalytic Activity of a Representative Pyrazole-Based Metal Complex in an Oxidation Reaction

| Catalyst | Substrate | Solvent | Reaction Rate (µmol.L⁻¹ min⁻¹) |

|---|---|---|---|

| L6/Cu(CH₃COO)₂ | Catechol | THF | 5.596 |

| L4/CoCl₂ | 2-Aminophenol | THF | 2.034 |

Data from a study on related pyrazole-based ligands, illustrating potential catalytic applications. researchgate.net

Luminescence and Photophysical Properties of Metal Complexes

The incorporation of pyrazole-pyrimidine ligands into metal complexes can give rise to interesting luminescent and photophysical properties. These properties are often a result of ligand-centered, metal-centered, or charge-transfer transitions. The nature of the metal ion and the ligand's electronic structure play a crucial role in determining the emission wavelengths, quantum yields, and lifetimes of the excited states.

The emission properties of such complexes can be influenced by the solvent and the presence of electron-donating or electron-withdrawing groups on the ligand framework. The study of the luminescence of metal complexes of this compound could lead to the development of new materials for applications in sensing, bioimaging, and organic light-emitting diodes (OLEDs).

Table 3: Photophysical Data for a Representative Luminescent Pyrazole-Based Compound

| Compound | Excitation λ (nm) | Emission λ (nm) | Quantum Yield (Φ) |

|---|---|---|---|

| 7-Aryl-3-methylpyrazolo[1,5-a]pyrimidine | 350-400 | 420-550 | 0.18 - 0.97 |

Illustrative data from a study on related pyrazolo[1,5-a]pyrimidine (B1248293) fluorophores. nih.gov

Future Directions and Research Perspectives for 5 Amino 1 Pyrimidin 2 Yl 1h Pyrazol 3 Ol

Development of Novel and Efficient Synthetic Routes for Structural Diversity

Future synthetic research will likely focus on creating more efficient, cost-effective, and environmentally friendly methods for producing a wide array of derivatives based on the 5-amino-1-(pyrimidin-2-yl)-1H-pyrazol-3-ol core.

Multicomponent Reactions (MCRs): There is a growing emphasis on developing one-pot, multicomponent reactions to construct complex heterocyclic systems. mdpi.com An MCR approach for this scaffold would involve reacting a pyrimidine-containing hydrazine (B178648) with a suitable three-carbon precursor, such as a β-ketonitrile, to rapidly generate the pyrazole (B372694) ring. beilstein-journals.org This strategy offers high atom economy and reduces the need for isolating intermediates, aligning with the principles of green chemistry. nih.govresearchgate.net

Microwave-Assisted Synthesis: The application of microwave irradiation can significantly accelerate reaction times and improve yields for the synthesis of heterocyclic compounds, including pyrazole derivatives. nih.gov Future work could adapt existing protocols for synthesizing 5-aminopyrazoles to a microwave-assisted format, enabling the rapid generation of a library of analogues for biological screening.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. Developing a flow-based synthesis for this compound and its derivatives would be a significant advancement, allowing for on-demand production and easier optimization of reaction conditions.

Comprehensive Mechanistic Elucidation of Biological Activities at a Molecular Level

While pyrazole-pyrimidine hybrids have shown promise in various biological assays, a deeper understanding of their molecular mechanisms is crucial for further development.

Target Identification and Validation: For derivatives showing significant biological effects, pinpointing the specific molecular target (e.g., enzyme, receptor) is a primary objective. Techniques such as affinity chromatography, proteomics, and genetic screening can be employed to identify binding partners. For instance, related pyrazole-clubbed pyrimidines have been identified as inhibitors of the dihydrofolate reductase (DHFR) enzyme, a validated target in antimicrobial therapy. nih.gov

Enzyme Kinetics and Inhibition Studies: Once a target enzyme is identified, detailed kinetic studies are necessary to determine the mode of inhibition (e.g., competitive, non-competitive, reversible). Such studies provide critical information for understanding how the compound exerts its effect. Research on similar hybrids has utilized IC₅₀ values to quantify inhibitory potency against enzymes like α-glucosidase and α-amylase. researchgate.netnih.gov

Structural Biology: Obtaining X-ray crystal structures of the compound bound to its biological target can provide atomic-level insights into the binding interactions. nih.gov This information is invaluable for understanding the basis of its activity and for guiding further optimization efforts. For example, understanding how the pyrimidine (B1678525) and pyrazole moieties orient within an enzyme's active site can inform the design of more potent and selective inhibitors.

Rational Design and Optimization of New Pyrazole-Pyrimidine Hybrid Architectures

The core structure of this compound serves as a versatile template for rational drug design. The goal is to systematically modify the scaffold to enhance potency, selectivity, and drug-like properties.

Structure-Activity Relationship (SAR) Studies: A key activity will be the synthesis of a focused library of analogues where specific positions on both the pyrazole and pyrimidine rings are systematically modified. By comparing the biological activities of these new compounds, a detailed SAR can be established. This involves exploring substitutions at the amino group (position 5) and the pyrazole nitrogen (position 1), as well as functionalizing the pyrimidine ring.

Pharmacophore Hybridization: This approach involves integrating the essential structural features (pharmacophores) of different bioactive molecules. acs.org The pyrazole-pyrimidine core can be further decorated with other known pharmacophores to create novel hybrid molecules with potentially enhanced or dual-acting properties.

Bioisosteric Replacement: To fine-tune physicochemical properties, bioisosteric replacement strategies can be employed. For example, the hydroxyl group at position 3 could be replaced with other functional groups (e.g., -NH₂, -SH) to alter hydrogen bonding capabilities and metabolic stability.

Below is a table summarizing the inhibitory activities of various rationally designed pyrazole-pyrimidine hybrids against different biological targets, illustrating the potential for optimization.

| Compound Class | Target | Key Structural Feature | Reported Activity (IC₅₀ / MIC) |

| Pyrazole-clubbed Pyrimidines | Dihydrofolate Reductase (DHFR) | Varies | IC₅₀ = 4.00 ± 0.18 µM |

| Pyrazole-clubbed Pyrimidines | Methicillin-resistant Staphylococcus aureus (MRSA) | Varies | MIC = 521 µM |

| Pyrazole-Pyrimidine Hybrids | α-glucosidase | Varies | IC₅₀ = 0.982 ± 0.04 µM |

| Pyrazole-Pyrimidine Hybrids | α-amylase | Varies | IC₅₀ = 17.58 ± 0.74 µM |

Table based on data from multiple studies. researchgate.netnih.gov

Exploration of Interdisciplinary Applications Beyond Current Scopes

The unique electronic and structural properties of pyrazole-based compounds suggest their utility extends beyond medicinal chemistry. nih.gov

Agrochemicals: Pyrazole derivatives are already established in the agricultural sector as herbicides, fungicides, and insecticides. nih.gov Future research could screen this compound analogues for activity against agricultural pests and pathogens, potentially leading to the development of new crop protection agents.

Materials Science: Heterocyclic compounds are integral to the development of organic light-emitting diodes (OLEDs), sensors, and functional dyes. The pyrazole-pyrimidine scaffold, with its conjugated system and potential for functionalization, could be explored for applications in materials science, focusing on its photophysical and electronic properties.

Catalysis: Certain heterocyclic structures can act as ligands for metal catalysts. The nitrogen atoms in the pyrazole and pyrimidine rings could coordinate with metal ions, making these compounds candidates for use in developing novel catalysts for organic synthesis.

Advanced Computational Modeling for Predictive Research and Lead Optimization

In silico methods are indispensable tools for accelerating the drug discovery and development process. nih.gov

Molecular Docking and Virtual Screening: Computational docking can be used to predict how derivatives of this compound might bind to the active sites of various biological targets. researchgate.net This allows for the high-throughput virtual screening of large compound libraries to prioritize candidates for synthesis and biological testing. nih.gov

Quantitative Structure-Activity Relationship (QSAR): Once a dataset of active and inactive compounds is generated, QSAR models can be built to correlate specific structural features with biological activity. These models can then be used to predict the activity of new, unsynthesized compounds, guiding the design process.